molecular formula C11H14BrNO3S B3014512 4-[(4-Bromobenzyl)sulfonyl]morpholine CAS No. 950255-96-6

4-[(4-Bromobenzyl)sulfonyl]morpholine

Cat. No. B3014512
CAS RN: 950255-96-6
M. Wt: 320.2
InChI Key: HIJQFTUWMFCQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromobenzyl)sulfonyl]morpholine is a chemical compound with the CAS Number: 950255-96-6. It has a linear formula of C11H14BRNO3S . The compound has a molecular weight of 320.21 .


Molecular Structure Analysis

The InChI code for 4-[(4-Bromobenzyl)sulfonyl]morpholine is 1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Antimicrobial and Modulating Activity

4-(Phenylsulfonyl) morpholine, a compound related to 4-[(4-Bromobenzyl)sulfonyl]morpholine, has been studied for its antimicrobial properties. It has shown modulating activity against standard and multi-resistant strains of various bacteria and fungi, including Staphylococcus aureus and Candida species. The study highlighted its potential in combination therapies, particularly with amikacin against Pseudomonas aeruginosa, where it significantly reduced the minimum inhibitory concentration (MIC) of amikacin (Oliveira et al., 2015).

Antibacterial Properties

Another study synthesized derivatives of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine and evaluated their antibacterial activity. These compounds exhibited significant inhibitory action against gram-negative bacterial strains, including E. coli and B. subtilis, indicating the potential of 4-bromobenzyl sulfonyl morpholine derivatives as antibacterial agents (Aziz‐ur‐Rehman et al., 2016).

Inhibition of Carbonic Anhydrases

Compounds with structural similarities to 4-[(4-Bromobenzyl)sulfonyl]morpholine have been tested as inhibitors of carbonic anhydrase isoenzymes. These aromatic sulfonamides showed varying inhibitory activities against different isoenzymes, with some exhibiting nanomolar half maximal inhibitory concentration (IC50) values. This indicates the potential use of 4-[(4-Bromobenzyl)sulfonyl]morpholine in the development of inhibitors for specific carbonic anhydrase isoenzymes (Supuran et al., 2013).

Molecular Structure and Crystallography

The molecular structure and crystallography of compounds structurally related to 4-[(4-Bromobenzyl)sulfonyl]morpholine have been extensively studied. These studies provide valuable insights into the molecular conformations, interactions, and stability of such compounds, which are crucial for understanding their biochemical and pharmacological properties (Kumar et al., 2012).

Antimicrobial and Molecular Docking Study

A series of new sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized and assessed for their antimicrobial properties. Molecular docking studies were conducted to predict the affinity and orientation of these compounds at the active enzyme site. The results indicated potent antimicrobial activity, particularly against bacterial strains and fungi, with some derivatives showing promising activity in MIC range (Janakiramudu et al., 2017).

Synthesis and Reactions

Studies have also focused on the synthesis and reactions of compounds containing the morpholine group. These include the formation of benzothiophene dioxides and the synthesis of bromo-1,2-dihydroisoquinolines, indicating the versatility and reactivity of morpholine-based compounds in organic synthesis (Luo et al., 2015), (He et al., 2016).

Safety and Hazards

The safety information available indicates that 4-[(4-Bromobenzyl)sulfonyl]morpholine may cause skin and eye irritation . It is classified as Acute Tox. 4 Oral under hazard classifications .

properties

IUPAC Name

4-[(4-bromophenyl)methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJQFTUWMFCQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Bromobenzyl)sulfonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.